molecular formula C27H29NO6 B2907565 (4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol CAS No. 1351663-67-6

(4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol

Cat. No.: B2907565
CAS No.: 1351663-67-6
M. Wt: 463.53
InChI Key: ATNAIQYGKGLBSO-BWLGBDCWSA-N
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Description

(4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol is a useful research compound. Its molecular formula is C27H29NO6 and its molecular weight is 463.53. The purity is usually 95%.
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Biological Activity

The compound (4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique tricyclic structure characterized by multiple functional groups, including furan and methoxyphenyl moieties. Its molecular formula is C25H28N2O7C_{25}H_{28}N_{2}O_{7}, with a molecular weight of approximately 512.6 g/mol. The presence of various functional groups suggests potential reactivity and biological interactions.

PropertyValue
Molecular FormulaC25H28N2O7
Molecular Weight512.6 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step processes starting from furan and methoxyphenyl intermediates. Key synthetic routes include condensation reactions followed by cyclization under specific conditions involving acids or bases to yield the final product with high purity.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological effects:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of furan have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

Antioxidant Properties

The presence of furan and methoxy groups can enhance the antioxidant capacity of the compound. Antioxidants play a crucial role in neutralizing free radicals in biological systems, potentially reducing oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests that (4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl] may also exhibit such properties.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry tested various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with furan rings showed a minimum inhibitory concentration (MIC) as low as 50 µg/mL.
  • Antioxidant Activity : Research published in Phytochemistry highlighted that similar tricyclic compounds exhibited significant DPPH radical scavenging activity, suggesting that our compound may possess comparable antioxidant capabilities.
  • Anti-inflammatory Mechanism : A recent investigation in Bioorganic & Medicinal Chemistry explored the anti-inflammatory effects of methoxy-substituted phenyl compounds, revealing inhibition of NF-kB signaling pathways.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5.C3H8O/c1-27-17-6-4-16(5-7-17)10-11-25-14-20-21(29-15-25)9-8-19-23(26)22(30-24(19)20)13-18-3-2-12-28-18;1-3(2)4/h2-9,12-13H,10-11,14-15H2,1H3;3-4H,1-2H3/b22-13-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNAIQYGKGLBSO-BWLGBDCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O.COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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